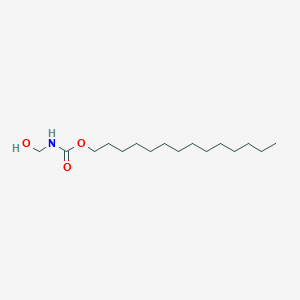

Tetradecyl (hydroxymethyl)carbamate

Description

General Overview of Carbamate (B1207046) Synthesis and Reactivity Research

The synthesis of carbamates has been a subject of extensive research, leading to a variety of methods. Traditional approaches often involve the use of phosgene (B1210022) or its derivatives, which, despite their efficiency, pose significant toxicity risks. usf.edu Consequently, considerable effort has been dedicated to developing safer and more sustainable synthetic routes.

Modern methods for carbamate synthesis include:

Reaction of amines with carbonates: This approach utilizes organic carbonates as benign alternatives to phosgene-based reagents. nih.gov

Three-component coupling: This method involves the reaction of an amine, carbon dioxide, and an organic electrophile, often in the presence of a base like cesium carbonate. usf.edu This process is advantageous as it avoids harsh reaction conditions. usf.edu

Catalytic methods: Various metal and enzyme catalysts have been developed to facilitate carbamate formation. For instance, indium-mediated reactions offer a selective method for synthesizing carbamates from amines and alkyl chloroformates. nih.gov More recently, biocatalysis using enzymes like esterases has shown promise for the synthesis of carbamates in aqueous media. nih.gov

Rearrangement reactions: The Curtius rearrangement of acyl azides to isocyanates, which are then trapped by alcohols, is a classic method for forming carbamates. wikipedia.org

The reactivity of carbamates is largely dictated by the nature of the substituents on the nitrogen and oxygen atoms. They can undergo hydrolysis, which is a key consideration in their application as prodrugs, where the rate of cleavage is critical for the release of an active compound. nih.gov

Structural Features and Electronic Configuration of the Carbamate Moiety

The carbamate functional group consists of a carbonyl group bonded to both an amino group and an alkoxy group. This "amide-ester" hybrid structure is key to its chemical stability and reactivity. nih.gov

The electronic configuration of the carbamate moiety is characterized by resonance, which involves the delocalization of the lone pair of electrons on the nitrogen atom across the N-C-O system. This resonance contributes to the planarity and conformational rigidity of the carbamate group. The C-N bond in carbamates has a rotational barrier that is lower than that of amides, which influences their conformational preferences and biological activity. acs.org

| Property | Description | Significance |

|---|---|---|

| Hybrid Nature | Possesses features of both an amide and an ester. | Contributes to chemical stability and unique reactivity. nih.gov |

| Resonance | Delocalization of nitrogen's lone pair electrons across the N-C=O system. | Increases stability and influences bond lengths and angles. acs.org |

| Conformational Restriction | The partial double bond character of the C-N bond limits rotation. | Affects the three-dimensional shape and ability to interact with biological targets. acs.org |

| Hydrogen Bonding | The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor. | Crucial for intermolecular interactions and binding to enzymes or receptors. acs.org |

Research Significance of Hydroxymethyl and Long-Chain Alkyl Moieties in Carbamate Chemistry

The incorporation of specific functional groups, such as hydroxymethyl and long-chain alkyl moieties, can significantly influence the properties and applications of carbamate-containing molecules.

The hydroxymethyl group (-CH2OH) can be introduced into carbamates through various synthetic methods, such as the reaction of a carbamate with paraformaldehyde. acs.orgacs.org This functional group can participate in hydrogen bonding, potentially altering the solubility, stability, and biological activity of the parent carbamate. In drug design, the hydroxymethyl group is often explored for its potential to improve the pharmacokinetic properties of a molecule. nih.govresearchgate.net

Long-chain alkyl groups are known to impact the physicochemical properties of molecules, particularly their lipophilicity. In the context of carbamates, the length of the alkyl chain can influence their ability to cross biological membranes and their interaction with biological targets. For instance, bis-carbamates with long alkyl chains have been shown to act as surfactants. mdpi.com The synthesis of long-chain alkyl carbamates can be achieved through methods such as the reaction of alcohols with carbamoyl (B1232498) chlorides or isocyanates. usf.edu

Positioning of Tetradecyl (hydroxymethyl)carbamate within Contemporary Carbamate Research

Tetradecyl (hydroxymethyl)carbamate is a specific carbamate that incorporates both a long-chain alkyl group (tetradecyl) and a hydroxymethyl group. While specific research on this exact compound is not widely documented, its structure suggests a combination of the properties conferred by its constituent moieties.

Based on the general principles of carbamate chemistry, the synthesis of Tetradecyl (hydroxymethyl)carbamate could potentially be achieved by first reacting tetradecanol (B45765) with a suitable reagent to form the carbamate, followed by the introduction of the hydroxymethyl group via reaction with formaldehyde (B43269).

The presence of the long tetradecyl chain would be expected to impart significant lipophilicity to the molecule. The hydroxymethyl group, on the other hand, would introduce a polar, hydrogen-bonding capable functionality. This combination of a long lipophilic tail and a polar head group is characteristic of surfactants, suggesting potential applications in areas requiring surface-active agents.

Further research into the specific synthesis, purification, and characterization of Tetradecyl (hydroxymethyl)carbamate is needed to fully elucidate its properties and potential applications within the broader field of carbamate chemistry.

Properties

CAS No. |

188743-70-6 |

|---|---|

Molecular Formula |

C16H33NO3 |

Molecular Weight |

287.44 g/mol |

IUPAC Name |

tetradecyl N-(hydroxymethyl)carbamate |

InChI |

InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16(19)17-15-18/h18H,2-15H2,1H3,(H,17,19) |

InChI Key |

SSOLAKZDLZVCAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)NCO |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Tetradecyl Hydroxymethyl Carbamate and Analogous Structures

Strategies for Carbamate (B1207046) Bond Formation

The formation of the carbamate bond is a critical step in the synthesis of these compounds. Several key strategies have been developed, each with its own advantages and limitations.

Reaction of Amines with Carbonylating Agents (e.g., Chloroformates, Dialkyl Carbonates)

A traditional and widely used method for carbamate synthesis involves the reaction of an amine with a suitable carbonylating agent. researchgate.net Chloroformates and dialkyl carbonates are common examples of such agents. organic-chemistry.orgorganic-chemistry.org The reaction with a chloroformate proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the chloroformate, leading to the displacement of a chloride ion and the formation of the carbamate.

Another approach utilizes dialkyl carbonates in the presence of a catalyst. For instance, zirconium(IV) has been shown to catalyze the exchange process between dialkyl carbonates and amines to yield carbamates. organic-chemistry.org The use of mixed carbonates as alkoxycarbonylating agents is also a well-established, low-cost alternative to phosgene-based routes. nih.gov

| Carbonylating Agent | Amine | Product | Catalyst/Conditions | Reference |

| Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate | Various amines | Carbamates, ureas | Mild conditions | organic-chemistry.org |

| Dialkyl carbonates | Amines | Carbamates, ureas | Zirconium(IV), 2-hydroxypyridine | organic-chemistry.org |

| Di-tert-butyl dicarbonate | Carboxylic acid, sodium azide (B81097) | tert-Butyl carbamates | Tetrabutylammonium (B224687) bromide, zinc(II) triflate | organic-chemistry.org |

Catalytic Fixation of Carbon Dioxide with Amine and Alcohol Substrates

The use of carbon dioxide (CO2) as a C1 building block in organic synthesis has gained significant attention due to its abundance, low cost, and non-toxic nature. nih.gov In the context of carbamate synthesis, CO2 can be catalytically "fixed" with amines and alcohols, offering a greener alternative to traditional methods that often employ toxic reagents like phosgene (B1210022). researchgate.net

This approach typically involves the in-situ generation of a carbamate anion from the reaction of an amine with CO2, which is then reacted with an electrophile. researchgate.net Multicomponent reaction strategies have been designed to construct various types of organic carbamates using this principle.

Homogeneous catalysis plays a crucial role in the synthesis of carbamates from CO2, where the catalyst is in the same phase as the reactants. numberanalytics.com This approach offers high selectivity and activity. numberanalytics.com For instance, the direct conversion of low-concentration CO2 into carbamates has been achieved using Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, without the need for metal complex catalysts. organic-chemistry.orgorganic-chemistry.org

The mechanism often involves the formation of a carbamic acid intermediate from the reaction of an amine with CO2. organic-chemistry.orgnih.gov This intermediate can then be trapped by various nucleophiles, such as alcohols, to form the desired carbamate. organic-chemistry.org

| Catalyst System | Reactants | Product | Key Features | Reference |

| Si(OMe)4, DBU | Amine, CO2 | Carbamate | Metal-free, works with low CO2 concentration | organic-chemistry.orgorganic-chemistry.org |

| Bifunctional organocatalyst | Unsaturated basic amine, CO2 | Cyclic carbamate | Enantioselective, stabilizes carbamic acid intermediate | nih.gov |

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable processes. mdpi.commpg.derepec.org In the context of carbamate synthesis, heterogeneous catalysts have been developed for the one-pot synthesis of organic carbamates from amines, CO2, and alcohols.

For example, cerium(IV) oxide (CeO2) has been demonstrated as an effective heterogeneous catalyst for this transformation, achieving high yields and selectivity. rsc.org The reusability of the catalyst after calcination further enhances its practical applicability. rsc.org Other supported catalysts, such as those based on ionic liquids or metal oxides on supports like silica (B1680970) or alumina, are also being explored to improve efficiency and sustainability. repec.orggoogle.com

| Catalyst | Reactants | Product | Key Features | Reference |

| Cerium(IV) oxide (CeO2) | Amine, CO2, Alcohol | Carbamate | Reusable, high yield and selectivity | rsc.org |

| Supported Ionic Liquids | Amine, CO2, Alkyl Halide | Carbamate | Potential for continuous flow processes | google.comacs.org |

Isocyanate-Based Synthetic Routes to Carbamates

Isocyanates are highly reactive intermediates that readily react with alcohols to form carbamates. nih.govresearchgate.netrsc.org This route is a cornerstone of polyurethane chemistry and is also applicable to the synthesis of a wide range of carbamate-containing molecules. nih.govresearchgate.net

The traditional industrial synthesis of isocyanates often involves the use of highly toxic phosgene. researchgate.net To circumvent this, phosgene-free methods for isocyanate generation have been developed. One such method is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate intermediate. nih.govorganic-chemistry.org This isocyanate can then be trapped by an alcohol to yield the carbamate. nih.gov Another approach involves the dehydration of a carbamic acid intermediate, formed from an amine and CO2, using a suitable dehydrating agent. organic-chemistry.org

| Precursor | Intermediate | Reagent/Conditions | Final Product | Reference |

| Acyl azide | Isocyanate | Thermal decomposition (Curtius rearrangement) | Carbamate (after reaction with alcohol) | nih.govorganic-chemistry.org |

| Arylamine, CO2 | Carbamic acid | DBU, activated sulfonium (B1226848) reagents (dehydration) | Isocyanate (trapped by alcohol) | organic-chemistry.org |

| Carbamate ester | Isocyanate | Boron trichloride, triethylamine | Isocyanate | rsc.org |

Introduction and Manipulation of the Hydroxymethyl Functionality in Carbamates

The presence of a hydroxymethyl group (-CH2OH) imparts specific properties to the carbamate molecule, such as increased polarity and potential for further functionalization. numberanalytics.com The introduction and manipulation of this group are key considerations in the synthesis of compounds like tetradecyl (hydroxymethyl)carbamate.

The introduction of the hydroxymethyl group can potentially be achieved through the reaction of a carbamate with formaldehyde (B43269). For instance, the synthesis of methyl (hydroxymethyl)(methoxymethyl)-carbamate involves the reaction of carbamic acid with formaldehyde and methanol (B129727). ontosight.ai A similar strategy could be envisioned for the synthesis of tetradecyl (hydroxymethyl)carbamate, where tetradecyl carbamate would react with formaldehyde.

Selective Derivatization of Aminoalcohols for Hydroxymethylcarbamate Formation

The formation of a hydroxymethylcarbamate structure inherently begins with a precursor containing both an amine and a hydroxyl group, typically an aminoalcohol. A key challenge is the selective reaction at the nitrogen atom without affecting the hydroxyl group. Advanced catalytic systems have been developed to achieve such selectivity.

A highly effective route to the prerequisite syn-1,3-amino alcohol motifs involves a palladium/sulfoxide-catalyzed allylic C-H amination. nih.gov This method utilizes an electron-deficient N-nosyl carbamate as the nitrogen source, which facilitates the reaction under mild conditions. nih.gov The strategy is noted for its exceptional chemoselectivity, capable of aminating terminal olefin allylic C-H bonds in preference to internal ones. nih.gov This approach provides the amino alcohol skeleton, which can then be further derivatized to the target hydroxymethylcarbamate. The use of electronically tuned pro-nucleophiles, which lowers the pKa, increases the concentration of the active anionic species required for functionalization, thereby enhancing reaction rates. nih.gov

Intramolecular Cyclization Pathways of Glycidyl (B131873) Carbamate Derivatives to Hydroxymethyl-Substituted Heterocycles

An alternative strategy for generating structures containing a hydroxymethyl group involves the intramolecular cyclization of glycidyl carbamate derivatives. Research has shown that N-substituted glycidyl carbamates can undergo isomerization and cyclization to form heterocyclic structures. acs.org This process typically involves the nucleophilic attack of the carbamate's nitrogen or oxygen atom onto one of the epoxide carbons of the glycidyl group.

This intramolecular reaction leads to the formation of five-membered rings, such as hydroxymethyl-substituted oxazolidinones. The viability of such cyclizations is well-established in carbamate chemistry. For instance, basic carbamates of phenols have been designed as "cyclization-activated prodrugs," which release an active drug molecule through a predictable intramolecular cyclization-elimination reaction at physiological pH. nih.gov Similarly, studies on polyhalogenated pyridines bearing dithiocarbamate (B8719985) groups have demonstrated intramolecular cyclization both in solution and in the gas phase. nih.gov These examples underscore the principle that a suitably positioned reactive group, like an epoxide, can readily participate in ring-forming reactions with a carbamate moiety to yield functionalized heterocycles.

Incorporation of Long-Chain Alkyl Moieties (e.g., Tetradecyl Group) into Carbamate Scaffolds

Attaching the C14 tetradecyl chain is a critical step in the synthesis. This is typically achieved through alkylation, a fundamental process in organic synthesis.

Direct N-alkylation of carbamates or their precursors is a common and effective strategy. A robust one-pot, three-component coupling reaction has been developed that combines a primary amine, carbon dioxide (CO2), and an alkyl halide (such as 1-bromotetradecane) to form the desired N-alkyl carbamate. nih.gov This reaction is often facilitated by a combination of cesium carbonate (Cs2CO3) as the base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in a solvent like DMF. nih.govresearchgate.net The TBAI is thought to minimize overalkylation by stabilizing the intermediate carbamate anion. nih.gov This method offers a streamlined synthetic sequence by avoiding the isolation of the intermediate carbamic acid salt. nih.gov

Another advanced technique is the "extrusive alkylation" of carbamates, which provides a step-economical way to create tertiary amines by reacting a carbamate with an activating agent like trimethylsilyl (B98337) iodide (TMSI). nih.gov This method demonstrates broad functional group tolerance, including esters, amides, and ethers, making it applicable to complex molecules. nih.gov

Table 1: One-Pot Synthesis of N-Alkyl Carbamates via Three-Component Coupling nih.gov

| Primary Amine | Alkyl Halide | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Benzylamine | Methyl Iodide | Cs2CO3, TBAI | Methyl benzylcarbamate | 96% |

| n-Butylamine | Ethyl Iodide | Cs2CO3, TBAI | Ethyl butylcarbamate | 94% |

| Cyclohexylamine | Methyl Iodide | Cs2CO3, TBAI | Methyl cyclohexylcarbamate | 95% |

| Aniline | Methyl Iodide | Cs2CO3, TBAI | Methyl phenylcarbamate | 91% |

Furthermore, long alkyl chains introduce greater steric hindrance, which can impede the approach of the molecule to a catalytic surface or another reactant. mdpi.com However, these properties can also be advantageous. In the synthesis of carbamate-linked organosilanes used as templates for zeolites, varying the alkyl chain length from C8 to C14 had a dramatic effect on the resulting product morphology, with the C12 chain inducing a unique chain-like structure not seen with C8, C10, or C14 chains. epa.gov Studies on conjugated polymers also show that alkyl chain length is a critical parameter controlling the formation of different semi-crystalline phases, which arises from the interplay between solubility and intermolecular packing. researchgate.net

Table 2: Conceptual Impact of Increasing Alkyl Chain Length on Carbamate Synthesis

| Property | Effect of Increased Alkyl Chain Length | Potential Impact on Synthesis |

|---|---|---|

| Solubility | Decreases in polar solvents; Increases in non-polar solvents. researchgate.net | May lower reaction rates; requires careful solvent selection. |

| Steric Hindrance | Increases. mdpi.com | Can reduce reaction efficiency by blocking reactive sites. |

| Intermolecular Forces | Increased van der Waals interactions. | Affects crystallinity, self-assembly, and product isolation. researchgate.net |

| Product Profile | Can influence morphology and polymorphism. epa.gov | May be used to control the final form of the material. |

Green Chemistry Approaches and Sustainable Synthesis Protocols

In line with modern synthetic chemistry, there is a strong emphasis on developing environmentally benign methods for carbamate synthesis. These approaches aim to reduce waste, avoid toxic reagents, and minimize energy consumption.

A significant green innovation is the move towards solvent-free reaction conditions. Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is a prime example of this approach. youtube.com This technique, sometimes called "grindstone chemistry," can provide the necessary activation energy through friction, often leading to high yields without the need for solvents. arkat-usa.org

One such method describes the preparation of primary carbamates by grinding an alcohol, sodium cyanate, and a solid acid catalyst like silica sulfuric acid at room temperature. arkat-usa.org This procedure is simple, avoids toxic solvents and expensive starting materials, and often produces a product pure enough to not require further work-up. arkat-usa.orgresearchgate.net The reaction proceeds smoothly for primary, secondary, tertiary, and benzylic alcohols. arkat-usa.orgresearchgate.net

Another powerful mechanochemical approach utilizes 1,1′-carbonyldiimidazole (CDI) as a phosgene replacement in a ball mill. acs.org This solvent-free method has been shown to enhance the reactivity of both the alcohol and the carbamoyl-imidazole intermediate under mild conditions, providing a sustainable route to various carbamates. acs.org

Table 3: Examples of Solvent-Free Primary Carbamate Synthesis arkat-usa.org

| Starting Alcohol | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| (-)-Menthol | NaOCN, Silica Sulfuric Acid | Grinding, RT | (-)-Menthyl carbamate | High |

| Benzyl alcohol | NaOCN, Silica Sulfuric Acid | Grinding, RT | Benzyl carbamate | High |

| 1-Adamantanol | NaOCN, Silica Sulfuric Acid | Grinding, RT | 1-Adamantyl carbamate | High |

| Phenol | NaOCN, Silica Sulfuric Acid | Grinding, RT | Phenyl carbamate | High |

Utilization of Renewable Feedstocks in Carbamate Production

The imperative for sustainable chemical manufacturing has propelled research into the use of renewable feedstocks for the production of valuable compounds, including carbamates. This approach seeks to replace traditional, often hazardous, petroleum-based routes with greener alternatives that utilize bio-based resources. researchgate.netrsc.org Key renewable building blocks for carbamate synthesis include fatty alcohols derived from plant oils, carbon dioxide (CO2) as a C1 source, and urea (B33335). researchgate.netresearchgate.net These methods align with the principles of green chemistry by reducing reliance on toxic reagents like phosgene and minimizing environmental impact. rsc.orgresearchgate.net

The synthesis of long-chain carbamates, analogous to tetradecyl (hydroxymethyl)carbamate, has been successfully demonstrated using direct carboxylation of alcohols and amines with CO2. researchgate.netpsu.edu Carbon dioxide is an attractive feedstock due to its abundance, low cost, and non-toxic nature. psu.edu The direct synthesis of carbamates from CO2, an amine, and an alcohol is a promising phosgene-free route. rsc.org For instance, various aliphatic amines and alcohols can be converted to their corresponding carbamates under relatively mild conditions using basic catalysts. rsc.orgpsu.edu

One-pot syntheses have been developed to produce N-substituted carbamates from amines, alcohols, and CO2, bypassing the need to isolate intermediates. mak.ac.ug Catalytic systems are crucial for activating these components. For example, cobalt-based polyoxometalate metal-organic frameworks have been used to catalyze the reaction between various alcohols (like butanol and hexanol) and amines with CO2, achieving good yields and high selectivity. mak.ac.ug Optimal conditions for such reactions have been identified as temperatures around 140°C, a CO2 pressure of 20 bars, and a reaction time of 16 hours. mak.ac.ug Another approach involves the use of urea as a carbonyl source in reactions catalyzed by composite oxides, such as TiO2–Cr2O3/SiO2, which has shown high yields (95–98%) for N-substituted carbamates. rsc.org

Furthermore, non-isocyanate pathways using renewable resources are gaining traction. researchgate.netmdpi.com Vegetable oils, which are abundant and renewable, serve as a significant feedstock for producing non-isocyanate polyurethanes (NIPUs) through the polyaddition reaction of cyclic carbonates and amines. rsc.org Another innovative method employs a shelf-stable and renewable C1 reactant, 4-propylcatechol (B1198796) carbonate, which is derived from wood. nih.govresearchgate.net This reactant can be used in a two-step process to synthesize carbamates under mild conditions, first by reacting with an alcohol in the presence of a Lewis acid catalyst, followed by a reaction with an amine. nih.gov

The following table summarizes research findings on the synthesis of carbamates from various renewable feedstocks, highlighting the diversity of catalysts and conditions employed to produce these valuable compounds.

Table 1: Synthesis of Carbamates from Renewable Feedstocks

| Feedstock (Alcohol/Amine) | Catalyst | Reaction Conditions | Product Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Hexanol / Cyclohexylamine | Cobalt-based POM-MOF | 140°C, 16 h, 20 bar CO2 | 85.2 | 97.2 | mak.ac.ug |

| Butanol / Butylamine | Cobalt-based POM-MOF | 140°C, 16 h, 20 bar CO2 | 76.4 | 97.8 | mak.ac.ug |

| Various alcohols / Amines | Cs2CO3 | 200°C, 24 h, 2.5 MPa CO2 | Good yields | High selectivity | psu.edu |

| Various alcohols / Urea | SnCl2 | Not specified | ~97% (for some alcohols) | Not specified | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Iii. Mechanistic and Kinetic Investigations of Carbamate Reactions

Elucidation of Reaction Mechanisms for Carbamate (B1207046) Formation and Transformation

The synthesis of carbamates typically involves the reaction of an amine with a carbonyl source, such as carbon dioxide or a chloroformate. wikipedia.org The transformation of carbamates can occur through various pathways, including hydrolysis or reaction with other nucleophiles.

A primary pathway for carbamate formation, particularly from amines and carbon dioxide, involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of CO2. researchgate.net This initial attack results in the formation of a zwitterionic intermediate (a molecule with both a positive and a negative charge). sintef.norsc.org This intermediate is typically unstable and is quickly deprotonated by a base, which can be another amine molecule, to yield the carbamate anion. sintef.no

Nucleophilic attack: The lone pair of electrons on the nitrogen of the amine attacks the carbon atom of carbon dioxide.

Zwitterion formation: A transient zwitterionic species is formed.

Proton transfer: A base removes a proton from the nitrogen atom, leading to the stable carbamate. sintef.no

In some cases, intramolecular nucleophilic attack can also occur. For instance, the hydrolysis of phenyl N-(o-carboxyphenyl)carbamate proceeds rapidly through a direct nucleophilic displacement by the ionized carboxyl group, leading to an isatoic anhydride (B1165640) intermediate. rsc.org

Catalysts play a significant role in carbamate synthesis by lowering the activation energy of the reaction and directing the selectivity towards the desired product. nih.gov

Base Catalysis: Bases are commonly used to facilitate the deprotonation of the zwitterionic intermediate, thereby accelerating the rate of carbamate formation. sintef.no Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective catalysts in the conversion of amines and CO2 to carbamates. nih.govorganic-chemistry.org Computational and experimental studies have shown that bases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) can deprotonate the amine as it attacks a free CO2 molecule in a concerted carboxylation step. rsc.org

Metal Catalysis: Various metal catalysts have been developed to promote carbamate synthesis. For example, Rhodium (Rh) catalysts have been used in the oxidative carbonylation of amines and alcohols to produce carbamates. unizar.es Similarly, Palladium (Pd) and Indium (In) catalysts have demonstrated efficacy in carbamate formation under mild conditions. nih.gov In the synthesis of urea (B33335) from ammonium (B1175870) carbamate, a copper(II) complex has been shown to act as an effective catalyst, with theoretical studies suggesting that the coordinated carbamate is the starting point for the catalyzed reaction. nih.govresearchgate.net

Solid-Base and Deep Eutectic Solvents: Solid-base catalysts and deep eutectic solvents (DESs) are also employed as green and efficient systems for carbamate synthesis. nih.govresearchgate.net For instance, a system using [ChCl][ZnCl2]2 as both a solvent and catalyst has been shown to be highly efficient in forming carbamates from carbonates. researchgate.net

Kinetic Studies on Carbamate Synthesis and Related Transformations

Kinetic studies provide quantitative insights into the rates of carbamate formation and transformation, helping to understand how different factors influence the reaction speed.

For example, a study on the reaction of CO2 with monoethanolamine (MEA) provided detailed rate constants for the parallel reactions of the free amine with CO2, carbonic acid, and the bicarbonate ion. acs.orgnih.gov

Table 1: Example of Reaction Rate Data for Carbamate Formation This table is a generalized representation based on typical kinetic studies of amine-CO2 reactions.

| Reactants | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Primary Amine + CO₂ | 20 | Varies with amine pKa | researchgate.net |

| Monoethanolamine + CO₂ | 25 | ~5000-8000 | acs.orgnih.gov |

| Diethanolamine + CO₂ | 25 | ~1000-3000 | N/A |

Note: The values are illustrative and depend on specific reaction conditions.

The kinetics of carbamate reactions are significantly influenced by external conditions:

Temperature: An increase in temperature generally increases the reaction rate, as it provides the molecules with more kinetic energy to overcome the activation barrier. However, the stability of the carbamate product can decrease at higher temperatures due to the exothermic nature of the formation reaction. ureaknowhow.com The relationship between the equilibrium constant of carbamate formation and temperature can be described by specific equations, as demonstrated for monoethanolamine. acs.org

Pressure: In reactions involving gaseous reactants like carbon dioxide, pressure plays a crucial role. Higher CO2 pressure increases its concentration in the solution, thereby accelerating the forward reaction rate according to the principles of mass action. ureaknowhow.com The dissociation pressure of solid ammonium carbamate, for instance, increases rapidly with temperature. ureaknowhow.com

Concentration: The concentration of reactants (amine and CO2) directly affects the reaction rate. Higher concentrations lead to more frequent molecular collisions and thus a faster rate of carbamate formation. acs.orgresearchgate.net The pH of the solution is also a critical factor, as it determines the speciation of both the amine (protonated vs. free) and carbonate species, which in turn affects the reaction pathways and their relative importance. acs.orgnih.gov

Thermodynamic Analysis of Carbamate System Equilibria

Thermodynamic analysis of carbamate systems focuses on the equilibrium state of the reaction, providing information on the spontaneity and extent of carbamate formation. The key thermodynamic parameters are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

The formation of carbamates from amines and CO2 is a reversible process. researchgate.net The equilibrium constant (K) quantifies the ratio of products to reactants at equilibrium. For the dissociation of ammonium carbamate, the equilibrium constant (Kp) can be calculated from the partial pressures of ammonia (B1221849) and carbon dioxide. ureaknowhow.com

Studies on the decomposition of ammonium carbamate have allowed for the determination of its thermodynamic properties. acs.orgsci-hub.se For example, the heat of dissociation and heat of fusion have been evaluated from the relationship between dissociation pressure and temperature. ureaknowhow.com Similarly, the equilibrium constant for carbamate formation from monoethanolamine has been determined at various temperatures and ionic strengths. acs.org A logarithmic relationship between the thermodynamic equilibrium constant and temperature has been established for this system. acs.org

Table 2: Thermodynamic Data for Ammonium Carbamate Dissociation This table presents generalized thermodynamic values for the dissociation of solid ammonium carbamate.

| Thermodynamic Parameter | Value | Temperature Range (°C) | Reference |

| Heat of Dissociation (ΔH°) | ~158 kJ/mol | 24-63 | ureaknowhow.com |

| Free Energy of Dissociation (ΔG°) | Varies with temperature | 24-63 | ureaknowhow.com |

| Equilibrium Constant (Kp) | Increases with temperature | 24-63 | ureaknowhow.com |

Enthalpy and Entropy Changes in Carbamate Reactions

Research on the reaction of various alcohols with isocyanates has shown that the enthalpy of reaction is largely independent of the alcohol's chain length. kuleuven.be This suggests that the thermodynamic data from reactions involving shorter-chain alcohols can provide a reasonable approximation for the behavior of long-chain alcohols like tetradecanol (B45765).

Computational studies have been employed to determine the thermochemistry of urethane-forming reactions. For instance, the reaction enthalpies for the formation of urethanes from various isocyanates and alcohols have been calculated. These studies indicate that the location of functional groups has a more significant impact on reaction enthalpies than the molecular size or chain length. researchgate.net

In a study of the reaction between phenyl isocyanate and various butanol isomers, the heats of reaction were measured, with values ranging from -18.5 to -25 kcal/mol. chempedia.info Another study reported a heat of reaction of -26 kcal/equiv for the reaction of hexamethylene diisocyanate with 1,4-butanediol. chempedia.info These exothermic values indicate that the formation of the carbamate bond is an energetically favorable process.

The thermodynamic parameters for the reaction of phenyl isocyanate with methanol (B129727) monomers, dimers, and trimers have been calculated, showing that the enthalpies and entropies of transformation increase with the degree of methanol association. researchgate.net This highlights the role of intermolecular interactions, such as hydrogen bonding in the alcohol, in influencing the thermodynamics of the reaction.

The following table summarizes representative enthalpy of reaction values for various alcohol-isocyanate systems, which can serve as an estimate for the reaction involving tetradecyl alcohol.

| Reactants | Enthalpy of Reaction (kcal/mol) | Reference |

| Phenyl isocyanate + Butanol isomers | -18.5 to -25 | chempedia.info |

| Hexamethylene diisocyanate + 1,4-butanediol | -26 | chempedia.info |

Note: The negative sign indicates an exothermic reaction.

Stability of Carbamate Adducts and Intermediates

In the reaction of isocyanates with alcohols, several intermediates can be formed, including allophanates. Allophanates are formed from the reaction of a carbamate with another isocyanate molecule. The stability of these intermediates can influence the final product composition, especially when there is an excess of isocyanate. nih.gov

Kinetic and mechanistic studies on the catalyzed reaction of alcohols with isocyanates indicate that primary alcohols are generally more reactive than secondary alcohols. kuleuven.be However, the reactivity is largely independent of the chain length of the alcohol. kuleuven.be This suggests that the stability of the initial adducts formed between the alcohol and the isocyanate is not significantly affected by the size of the alkyl chain of the alcohol.

The stability of carbamates can be influenced by the substituents on both the nitrogen and the oxygen atoms. For instance, N,N-disubstituted carbamates are generally found to be chemically stable towards hydrolysis. nih.gov The stability of carbamates is a key consideration in various applications, including the design of prodrugs, where a specific rate of hydrolysis is desired. nih.gov

While specific stability constants for the adducts and intermediates in the formation of Tetradecyl (hydroxymethyl)carbamate are not available, the general principles of carbamate stability provide a framework for understanding their behavior. The long alkyl chain of the tetradecyl group is not expected to significantly alter the inherent stability of the carbamate functional group.

Iv. Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of carbamate (B1207046) molecules. By calculating the electron density, DFT can accurately predict various molecular attributes, from ground state geometries to spectroscopic parameters.

Characterization of Ground State Geometries and Energetics

| Parameter | Calculated Value |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.35 Å |

| O-C-N Bond Angle | ~126° |

| C-N-C Bond Angle | ~121° |

Table 1: Hypothetical DFT-calculated geometric parameters for the carbamate functional group in "Tetradecyl (hydroxymethyl)carbamate." Actual values would require specific computational studies.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of DFT is the prediction of spectroscopic data that can be directly compared with experimental results. For "Tetradecyl (hydroxymethyl)carbamate," DFT can calculate the nuclear magnetic resonance (NMR) chemical shifts for its various carbon and proton environments. These theoretical predictions are invaluable for interpreting experimental NMR spectra, aiding in the structural confirmation of the compound. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 155-160 |

| Methylene (B1212753) Carbon (N-CH2-O) | 65-70 |

| Alkyl Chain Carbons | 14-32 |

Table 2: Representative predicted 13C NMR chemical shifts for key functional groups in "Tetradecyl (hydroxymethyl)carbamate" based on general DFT calculations for similar carbamates.

Molecular Dynamics (MD) Simulations of Carbamate Systems

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how "Tetradecyl (hydroxymethyl)carbamate" and related systems behave over time. By solving Newton's equations of motion for a system of atoms, MD can simulate molecular movements and interactions.

Conformational Dynamics and Rotational Isomerism of Carbamates

MD simulations are particularly well-suited for studying the conformational flexibility of the long tetradecyl chain in "Tetradecyl (hydroxymethyl)carbamate". These simulations can track the rotation around single bonds, revealing the various rotational isomers (rotamers) that the molecule can adopt and the timescale of transitions between them. The presence of the carbamate group can influence the conformational preferences of the adjacent alkyl chain segments.

Intermolecular Interactions and Aggregation Behavior of Long-Chain Carbamates

For long-chain carbamates like "Tetradecyl (hydroxymethyl)carbamate," intermolecular forces play a crucial role in their bulk properties. MD simulations can model how multiple molecules interact with each other in a condensed phase. These simulations can elucidate the nature and strength of hydrogen bonding involving the N-H and O-H groups of the carbamate moiety, as well as the van der Waals interactions between the long alkyl chains. This information is key to understanding the aggregation behavior, such as the formation of micelles or layered structures, in different solvent environments.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical methods, including DFT, are essential for modeling chemical reactions at the molecular level. These models can map out the energy profile of a reaction, from reactants to products, including the high-energy transition states that must be overcome. For "Tetradecyl (hydroxymethyl)carbamate," this could involve modeling its synthesis from a long-chain alcohol and isocyanate, or its degradation pathways, such as hydrolysis of the carbamate linkage. By calculating the activation energies for these processes, quantum chemical modeling can provide insights into the reaction kinetics and the stability of the compound under various conditions.

Structure-Reactivity/Function Relationship Predictions

Advanced computational and theoretical studies are instrumental in predicting the behavior of chemical compounds, offering insights into their reactivity and potential functions in the absence of extensive experimental data. For Tetradecyl (hydroxymethyl)carbamate, while specific computational models are not widely published, predictions can be derived from established principles of carbamate chemistry and quantitative structure-activity relationship (QSAR) models developed for analogous long-chain compounds.

The structure of Tetradecyl (hydroxymethyl)carbamate, featuring a long lipophilic alkyl chain, a polar carbamate group, and a hydroxymethyl moiety, suggests a molecule with distinct regions of hydrophobic and hydrophilic character. This amphiphilic nature is central to predicting its interactions and functions.

Detailed Research Findings

Theoretical models indicate that the carbamate group's reactivity is governed by the resonance between the amide and carboxyl functionalities, which imparts chemical stability. nih.govacs.org The substituents on both the nitrogen and oxygen atoms of the carbamate can modulate this stability and the molecule's interaction with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models for other carbamates have demonstrated a strong correlation between molecular descriptors and biological activity, such as enzyme inhibition. nih.govnih.gov These models often highlight the significance of hydrophobic, steric, and electrostatic interactions. nih.gov For Tetradecyl (hydroxymethyl)carbamate, the long tetradecyl chain is expected to be a dominant factor in its hydrophobic interactions.

Computational studies on similar long-chain alkyl carbamates have shown that the length of the alkyl chain directly influences their biological activity and physical properties. nih.govacs.org For instance, in a series of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates, the length of the alkyl spacer was a critical determinant of their inhibitory potency against fatty acid amide hydrolase (FAAH). acs.org This suggests that the C14 chain of Tetradecyl (hydroxymethyl)carbamate will be a key contributor to its potential biological functions.

The following data tables outline predicted relationships based on the structural components of Tetradecyl (hydroxymethyl)carbamate and findings from related computational studies.

Interactive Data Table: Predicted Structure-Reactivity Relationships

| Structural Feature | Predicted Influence on Reactivity | Theoretical Basis |

| Carbamate Group | Acts as a stable linker; participates in hydrogen bonding via NH and C=O groups. acs.orgnih.gov | Resonance stabilization between the amide and ester functionalities contributes to chemical stability. nih.govacs.org The presence of both a hydrogen bond donor (NH) and acceptor (C=O) allows for specific intermolecular interactions. acs.orgnih.gov |

| Hydroxymethyl Group (-CH₂OH) | Increases polarity; potential site for metabolic modification (e.g., oxidation or conjugation). | The hydroxyl group is a primary site for phase I and phase II metabolic reactions in biological systems. |

| Tetradecyl Chain (C₁₄H₂₉) | Dominant contributor to lipophilicity and hydrophobic interactions; influences membrane permeability and binding to hydrophobic pockets of proteins. | Studies on other long-chain molecules show a direct correlation between alkyl chain length and hydrophobic character, affecting partitioning behavior and biological activity. nih.govacs.org |

Interactive Data Table: Predicted Structure-Function Relationships

| Predicted Function | Key Structural Determinants | Supporting Computational Evidence |

| Surfactant/Emulsifying Properties | Amphiphilic nature: long hydrophobic tetradecyl tail and polar carbamate/hydroxymethyl head. | The distinct hydrophobic and hydrophilic domains are characteristic of surfactant molecules, enabling the formation of micelles and reduction of surface tension. |

| Enzyme Inhibition | Carbamate moiety can act as a leaving group or interact with active site residues; the tetradecyl chain can bind to hydrophobic regions of the enzyme. | 3D-QSAR models for carbamate-based inhibitors of enzymes like acetylcholinesterase show that hydrophobic and electrostatic fields are critical for activity. nih.gov The carbamate group is a known pharmacophore in many enzyme inhibitors. nih.gov |

| Membrane Interaction | The long alkyl chain facilitates insertion into the lipid bilayer of cell membranes. | The hydrophobic effect drives the partitioning of the tetradecyl tail into the nonpolar interior of the membrane, while the polar head group remains oriented towards the aqueous environment. |

These predictions, derived from the fundamental principles of organic chemistry and computational modeling of related structures, provide a robust framework for understanding the potential reactivity and function of Tetradecyl (hydroxymethyl)carbamate. Further targeted computational studies, such as molecular dynamics simulations and quantum chemical calculations, would be invaluable for refining these predictions and elucidating the specific molecular interactions that govern its behavior.

V. Comprehensive Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Tetradecyl (hydroxymethyl)carbamate, offering precise insights into the chemical environment of each proton and carbon atom within the molecule. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in delineating the primary structure of Tetradecyl (hydroxymethyl)carbamate.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carbamate (B1207046) group is a key diagnostic signal, appearing significantly downfield due to the strong deshielding effect of the two adjacent oxygen and nitrogen atoms. The carbon of the hydroxymethyl group (-CH₂OH) and the carbon of the methylene (B1212753) group attached to the carbamate oxygen (-OCH₂-) will also have distinct chemical shifts. The numerous carbons of the long tetradecyl chain will typically appear as a cluster of signals in the aliphatic region of the spectrum.

A representative, though not specific to Tetradecyl (hydroxymethyl)carbamate, dataset for a similar long-chain carbamate illustrates the expected chemical shifts. rsc.org

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Long-Chain Carbamate

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carbamate C=O | - | ~156 |

| O-CH₂- | ~4.0-4.2 | ~64 |

| -CH₂- (chain) | ~1.2-1.6 | ~22-32 |

| Terminal CH₃ | ~0.9 | ~14 |

| NH | ~9.6 (variable) | - |

| HO-CH₂- | ~4.5-5.5 | ~60-65 |

| HO-CH₂- | ~4.5-5.5 | ~60-65 |

Note: The exact chemical shifts for Tetradecyl (hydroxymethyl)carbamate may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in Tetradecyl (hydroxymethyl)carbamate.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton network throughout the tetradecyl chain and the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing an unambiguous assignment of which protons are attached to which carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. nih.gov This is particularly useful for confirming the connectivity across the carbamate functional group, for example, by observing a correlation between the protons of the O-CH₂ group and the carbonyl carbon (C=O).

The combined use of these 1D and 2D NMR methods allows for a complete and unambiguous assignment of the structure of Tetradecyl (hydroxymethyl)carbamate. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of Tetradecyl (hydroxymethyl)carbamate and to gain structural information through the analysis of its fragmentation patterns. nih.govnih.govnih.gov

A key fragmentation pathway for carbamates involves the loss of carbon dioxide (CO₂), which has a mass of 44 Da. nih.gov Another common fragmentation involves the cleavage of the bond between the alkyl chain and the carbamate oxygen. The fragmentation pattern of N-methyl carbamates often shows a characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da). nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govacs.org This allows for the determination of the elemental composition of Tetradecyl (hydroxymethyl)carbamate with a high degree of confidence, confirming its molecular formula of C₁₆H₃₃NO₃. chemspider.com For instance, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: HRMS Data for Tetradecyl (hydroxymethyl)carbamate

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 288.2482 | Typically within a few ppm of calculated | C₁₆H₃₄NO₃ |

| [M+Na]⁺ | 310.2302 | Typically within a few ppm of calculated | C₁₆H₃₃NNaO₃ |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Tetradecyl (hydroxymethyl)carbamate. nih.govnih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching and bending) of the chemical bonds within the molecule.

Key characteristic absorption bands for Tetradecyl (hydroxymethyl)carbamate include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching of the N-H bond in the carbamate group. researchgate.net

O-H Stretching: A broad peak, also in the 3200-3600 cm⁻¹ region, arising from the hydroxyl (-OH) group, often overlapping with the N-H stretch.

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ due to the stretching of the C-H bonds in the long alkyl chain.

C=O Stretching: A strong, sharp absorption band typically in the range of 1680-1730 cm⁻¹ is a hallmark of the carbonyl group in the carbamate. researchgate.netrsc.org

C-O Stretching: Peaks in the 1000-1300 cm⁻¹ region are associated with the C-O stretching vibrations of the ester and alcohol functionalities. rsc.org

Interactive Data Table: Characteristic IR Absorption Frequencies for Tetradecyl (hydroxymethyl)carbamate

| Functional Group | Vibrational Mode | **Typical Frequency Range (cm⁻¹) ** |

| Carbamate N-H | Stretching | 3300-3500 |

| Hydroxyl O-H | Stretching (broad) | 3200-3600 |

| Alkyl C-H | Stretching | 2850-2960 |

| Carbamate C=O | Stretching | 1680-1730 |

| C-O | Stretching | 1000-1300 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of Tetradecyl (hydroxymethyl)carbamate and for its separation from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. The retention factor (Rf) value is dependent on the polarity of the compound and the solvent system used.

Column Chromatography: This technique is widely used for the purification of Tetradecyl (hydroxymethyl)carbamate on a larger scale. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents), the compound can be effectively separated from byproducts and unreacted starting materials.

Gas Chromatography (GC): GC can be used for the analysis of volatile carbamates. youngin.com The compound is vaporized and passed through a column, and its retention time is used for identification and quantification. The use of a nitrogen-phosphorus detector (NPD) can provide selective and sensitive detection for nitrogen-containing compounds like carbamates. youngin.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and powerful technique for the separation, identification, and quantification of non-volatile compounds like Tetradecyl (hydroxymethyl)carbamate. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for analyzing carbamates. A UV detector can be used if the compound has a chromophore, or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer can be employed.

These chromatographic techniques, often used in conjunction with spectroscopic methods, are crucial for ensuring the identity and purity of Tetradecyl (hydroxymethyl)carbamate for any subsequent application.

Based on the conducted research, there is no publicly available scientific literature containing specific experimental data for the comprehensive spectroscopic and analytical characterization of Tetradecyl (hydroxymethyl)carbamate using the requested methodologies. Detailed research findings, such as specific parameters for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), X-ray Diffraction, Elemental Analysis, or Cyclic Voltammetry for this particular compound, are not present in the accessible literature.

Therefore, it is not possible to generate the requested article content with detailed research findings and data tables as no such information could be retrieved.

Vi. Research on Functional Carbamate Derivatives and Analogues

Synthesis and Characterization of Novel Carbamate (B1207046) Scaffolds

The synthesis of carbamates is a well-established area of organic chemistry, yet the quest for more efficient, safer, and environmentally benign methods continues to drive research. nih.govacs.org Traditional methods often involve reagents like the highly toxic phosgene (B1210022) or its derivatives, or isocyanates formed via the Curtius rearrangement of acyl azides. acs.orgnih.gov Modern strategies increasingly focus on avoiding these hazardous materials.

One attractive alternative is the use of carbon dioxide (CO2) as a renewable, non-toxic C1 source. nih.gov Several methodologies have been developed that utilize CO2, often in conjunction with amines and alcohols. For instance, a three-component coupling of an amine, CO2, and an alkyl halide in the presence of a base like cesium carbonate can produce carbamates under mild conditions. nih.govorganic-chemistry.org Other approaches use catalytic systems, such as those based on nickel, for the dehydrative formation of urethanes from CO2, an amine, and an alcohol. acs.org

Another major avenue of research is the development of novel activating agents and one-pot procedures. organic-chemistry.org Mixed carbonates, particularly those with a p-nitrophenyl moiety, serve as effective alkoxycarbonylating agents for amines. acs.orgnih.gov Carbamoylimidazolium salts have also been identified as convenient N,N-disubstituted carbamoyl (B1232498) transfer reagents. nih.gov For the synthesis of carbamate-linked oligosaccharides, a modified Curtius rearrangement has been employed, demonstrating the stereospecific creation of these complex structures from sugar carboxylic acids and alcohols. researchgate.net

The characterization of these novel scaffolds relies on standard spectroscopic techniques. For example, in the synthesis of cholesterol-based carbamate derivatives, 13C NMR spectroscopy is crucial for identifying the characteristic carbonyl peak of the carbamate functionality, confirming the successful reaction. researchgate.net Similarly, Fourier-transform infrared spectroscopy (FT-IR) can confirm the formation of carbamate linkages within composite biopolymer scaffolds. nih.gov

Below is a table summarizing various modern synthetic strategies for carbamate formation.

| Method | Precursors | Key Reagents/Catalysts | Advantages | Reference(s) |

| Three-Component Coupling | Amine, CO2, Alkyl Halide | Cesium Carbonate, TBAI | Mild conditions, avoids N-alkylation side products. | nih.govorganic-chemistry.org |

| Activated Carbonates | Alcohol, Amine | p-Nitrophenyl Chloroformate (PNPCOCl) | Forms a stable, activated intermediate for reaction with amines. | acs.orgnih.gov |

| Curtius Rearrangement | Carboxylic Acid, Alcohol | Diphenylphosphoryl Azide (B81097) (DPPA) | Versatile for converting carboxylic acids into carbamates. | nih.govorganic-chemistry.org |

| Transcarbamoylation | Alcohol, Donor Carbamate | Tin-based catalysts, Indium triflate | Uses economical and stable carbamoyl donors like phenyl carbamate or urea (B33335). | organic-chemistry.org |

| Catalytic Dehydration | Amine, Alcohol, CO2 | Nickel-based catalysts | Environmentally friendly use of CO2. | acs.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Structure-Reactivity and Structure-Function Relationship Studies of Substituted Carbamates

The functionality of a carbamate derivative is intrinsically linked to its molecular structure. The substituents on both the nitrogen and oxygen atoms of the carbamate group dictate its electronic properties, steric profile, stability, and ultimately, its biological or chemical activity. nih.govnih.gov The carbamate linkage itself possesses unique conformational and electronic properties due to the resonance between the amide and ester functionalities, which results in a lower rotational barrier for the C-N bond compared to analogous amides. nih.govacs.org

Structure-reactivity studies often focus on how substituents influence the stability of the carbamate bond. For a class of carbamate-based inhibitors of the enzyme Fatty Acid Amide Hydrolase (FAAH), research has shown that the electrophilicity of the carbamate carbonyl carbon is a key determinant of its chemical stability. scispace.comresearchgate.net A direct relationship was observed between the rate of alkaline hydrolysis and the energy of the lowest unoccupied molecular orbital (LUMO). scispace.com Introducing small, electron-donating groups on the O-aryl moiety was found to increase the hydrolytic stability of the carbamate without negatively impacting its inhibitory potency. scispace.comresearchgate.net Conversely, studies on N-methyl-N-aryl carbamates demonstrated that electron-donating groups on the N-aryl ring increase the energy barrier to C–N bond rotation, while electron-withdrawing groups decrease it, indicating a more polar ground state. nd.edu

The following table details how different structural modifications can influence the properties of carbamate derivatives, based on findings from various studies.

| Structural Modification | Observed Effect | Example Context | Reference(s) |

| Electron-donating groups on O-aryl ring | Increased hydrolytic stability | FAAH inhibitors | scispace.comresearchgate.net |

| Electron-withdrawing groups on N-aryl ring | Decreased C-N bond rotational barrier | N-aryl carbamates | nd.edu |

| Introduction of peripheral hydrophilic groups | Decreased oxidative metabolism in the liver | FAAH inhibitors | scispace.com |

| Alkylation of carbamoyl N-H | Altered in vivo tissue distribution | FAAH inhibitors | nih.gov |

| Halogen substitution on aryl scaffold | Modulated inhibitory potency (IC50) | KIAA1363 inhibitors | nih.gov |

| Variation in carbamate side-chain | Tuned selectivity and duration of action | Butyrylcholinesterase (BChE) inhibitors | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Development of Carbamate-Based Chemical Probes and Precursors

The stability and synthetic accessibility of the carbamate group make it a valuable component in the development of chemical probes and a useful precursor in organic synthesis. nih.govnih.govmskcc.org Chemical probes are small molecules designed to study biological systems, often by interacting with a specific protein target in a controlled manner. mskcc.org

Carbamates are frequently incorporated into the structure of such probes. For example, a fluorescent probe for detecting carboxylesterase activity, an enzyme targeted by carbamate pesticides, was developed using a phenyldimethyl carbamate as the enzyme recognition group linked to a benzothiazole (B30560) fluorophore. researchgate.net The enzymatic cleavage of the carbamate by carboxylesterase results in a detectable change in fluorescence, allowing for the quantification of enzyme activity or the presence of inhibitors. researchgate.net In the development of inhibitors for bromodomain-containing protein 9 (BRD9), a carbamate group was strategically added to a scaffold to create an additional hydrogen bond with the target protein, thereby enhancing binding affinity. mdpi.com

In addition to being part of the final probe structure, carbamates are widely used as precursors and protecting groups in multi-step synthesis. acs.orgnih.gov The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are canonical examples of carbamate-based protecting groups for amines, which are crucial in peptide synthesis and other areas of organic chemistry. nih.gov Their stability under various reaction conditions and their selective removal make them indispensable tools. nih.govnih.gov Metal carbamates are also being explored as novel precursors for the synthesis of complex structures like metal-organic frameworks (MOFs), where the choice of precursor can significantly influence crystallization kinetics. rsc.org

Exploration of Stereoselective Synthesis of Carbamate Derivatives

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The carbamate group can play a significant role in directing the stereochemical outcome of a reaction or can be installed in a stereoselective manner.

Furthermore, efficient methods for the stereoselective synthesis of carbamates themselves have been developed. A facile method for producing cyclic carbamates from amino alcohols and CO2 using p-toluenesulfonyl chloride (TsCl) as an activating reagent proceeds with high regio-, chemo-, and stereoselectivity. rsc.org DFT calculations and experimental results for this process support an SN2-type mechanism where enantiopure amino alcohols undergo an inversion of configuration at the stereocenter, leading to a highly predictable and stereochemically pure product. rsc.org Such methods are valuable for accessing important pharmaceutical building blocks like 2-oxazolidinones. rsc.org While the compound Tetradecyl (hydroxymethyl)carbamate itself is achiral, the principles of stereoselective synthesis are paramount for creating its chiral analogues, which could have distinct biological properties.

Vii. Applications in Chemical Science and Materials Engineering Research

Carbamates as Monomers and Building Blocks for Polymer Synthesis

The carbamate (B1207046) group is a cornerstone of polyurethane chemistry, and molecules containing this functional group are pivotal in the synthesis of a wide array of polymers.

Carbamates are fundamental in the production of polyurethanes. nih.gov Traditionally, polyurethanes are synthesized through the reaction of isocyanates with polyols. researchgate.net However, due to the toxicity of phosgene (B1210022) (used to make isocyanates) and the isocyanates themselves, significant research has been directed towards non-isocyanate routes to polyurethanes. ic2r.commdpi.com

One promising phosgene-free pathway involves the use of carbamates as monomers. ic2r.com Carbamates can undergo thermal or catalytic decomposition to yield isocyanates, which can then be used in conventional polyurethane synthesis. mdpi.com This represents a potentially high-value recycling pathway for polyurethanes, where the polymer is first broken down into carbamates. mdpi.com

Alternatively, polyurethanes can be synthesized via transcarbamoylation (also called transurethanisation), where a carbamate reacts with an alcohol (polyol) to form a new carbamate linkage, releasing a small alcohol molecule as a byproduct. acs.orggoogle.com Compounds like Tetradecyl (hydroxymethyl)carbamate are particularly interesting in this context. Possessing both a hydroxyl group and a carbamate group, they can theoretically act as AB-type monomers, capable of self-condensing to form polycarbamates, which are a class of polyurethanes. The reaction of hydroxyl-terminated carbamates to produce polyurethanes is a known synthetic strategy. google.com

The incorporation of carbamate functional groups onto pre-existing polymers is a key strategy for modifying material properties. This can be achieved by reacting a polymer that has hydroxyl groups with a carbamate compound through a transcarbamation reaction. google.com For instance, a hydroxy-functional acrylic polymer can be converted into a carbamate-functional one. Another approach involves reacting a polymer containing isocyanate groups with a hydroxy-functional carbamate, such as hydroxy butyl carbamate, to introduce the desired moiety. google.com.na

Tetradecyl (hydroxymethyl)carbamate, with its reactive hydroxyl group, is a candidate for grafting onto polymers that have isocyanate or other complementary functionalities. Such a modification would introduce not only the carbamate group but also a long C14 alkyl chain, which could be used to impart hydrophobicity, improve solubility in nonpolar media, or induce specific surface properties in the final material.

Role of Carbamates as Protecting Groups in Complex Organic Synthesis

In multistep organic synthesis, particularly in peptide synthesis, it is crucial to "protect" reactive functional groups like amines to prevent unwanted side reactions. chem-station.com The carbamate group is one of the most widely used and effective protecting groups for amines due to its general stability and the variety of conditions under which it can be selectively removed. chem-station.comnih.gov

The electronic nature of the carbamate functionality reduces the basicity and nucleophilicity of the amine nitrogen. chem-station.com This protective effect has been exploited extensively in the synthesis of complex molecules and peptides. acs.org A variety of carbamate-based protecting groups are available, each with distinct cleavage conditions, which allows for orthogonal protection strategies where different protecting groups can be removed sequentially without affecting others. chem-station.comwikidot.com

The carbamate linker in Tetradecyl (hydroxymethyl)carbamate is chemically equivalent to these protecting groups. While the entire molecule is not typically used for protection, its core structure exemplifies the linkage that is fundamental to this synthetic strategy. For example, the carbamate linker attached to a hydroxymethyl polystyrene resin, structurally analogous to the subject compound, has been shown to be stable under a wide range of conditions but can be cleaved cleanly with a mixture of trifluoroacetic acid and dimethylsulfide. researchgate.net

Table 1: Common Carbamate Protecting Groups in Organic Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., Piperidine) masterorganicchemistry.com |

| Allyloxycarbonyl | Alloc | Pd(0) catalysts nih.gov |

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride ion sources (e.g., TBAF) wikidot.com |

Supramolecular Chemistry and Self-Assembly of Long-Chain Carbamates

Amphiphilic molecules, which contain both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part, can spontaneously organize into ordered structures in a process called self-assembly. mdpi.comnih.gov This phenomenon is the basis for the formation of many biological structures, such as cell membranes, and is harnessed in materials science to create nanoscale assemblies. mdpi.comrsc.org

Tetradecyl (hydroxymethyl)carbamate is an archetypal amphiphilic molecule.

Hydrophobic Tail: The long, saturated 14-carbon alkyl chain (tetradecyl group) is nonpolar and hydrophobic.

Hydrophilic Head: The carbamate and hydroxymethyl groups are polar and capable of hydrogen bonding, making this part of the molecule hydrophilic.

Due to this dual nature, it is expected to exhibit self-assembly behavior in aqueous solutions, forming aggregates such as micelles or vesicles where the hydrophobic tails cluster together to minimize contact with water, and the hydrophilic heads form an outer surface. rsc.org The ability of the carbamate functionality to participate in hydrogen bonding can further influence and stabilize these supramolecular structures. acs.org Research on other amphiphilic compounds containing carbamate groups has documented their self-assembly and potential applications. mdpi.comnih.gov The design of such systems is a cornerstone of biomimetic chemistry, aiming to create functional nanoscale systems. mdpi.com

Table 2: Amphiphilic Characteristics of Tetradecyl (hydroxymethyl)carbamate

| Structural Component | Chemical Nature | Role in Self-Assembly |

|---|---|---|

| Tetradecyl Chain (C₁₄H₂₉) | Nonpolar, Hydrophobic | Drives aggregation in aqueous media to minimize water contact. Forms the core of micelles or the interior of bilayers. |

| Carbamate Group (-NHCOO-) | Polar, H-bonding | Contributes to the hydrophilic character of the headgroup. Can form intermolecular hydrogen bonds that stabilize the assembled structure. acs.org |

| Hydroxymethyl Group (-CH₂OH) | Polar, H-bonding | Enhances the hydrophilicity of the headgroup, promoting interaction with water. |

Research into Carbamate-Based Functional Materials

The development of functional materials from carbamate-containing molecules is an expanding field of research. chemrxiv.org These materials leverage the unique chemical and physical properties conferred by the carbamate linkage. Carbamate backbones are being explored for creating sequence-defined polymers, which are abiotic polymers where the monomer sequence is precisely controlled to fine-tune material properties for applications like data storage or molecular transport. acs.org

The properties of Tetradecyl (hydroxymethyl)carbamate make it a versatile building block for such functional materials.

Polymerizability: As discussed, its bifunctional nature allows it to be a monomer for polyurethanes or polycarbamates. The long alkyl side chains would act as internal plasticizers, potentially leading to materials with low glass transition temperatures and elastomeric properties.

Self-Assembly: The self-assembling properties can be used to create nanostructured materials, such as polymer micelles for encapsulation or ordered thin films.

Modifiability: The terminal hydroxyl group offers a reactive site for further chemical modification, allowing for the attachment of other functional units, cross-linking, or grafting to surfaces.

Research into cross-linked polyurethanes with dynamic phenol-carbamate bonds has shown how the structure of the monomers can regulate the network's rearrangement kinetics, leading to self-healing and recyclable materials. rsc.org The principles of using carbamates to create functional polymers with unique properties, such as metal-chelating abilities or specific bioactivities, are well-established. mdpi.com

Viii. Environmental Chemistry and Degradation Pathways of Carbamates

Mechanisms of Biodegradation in Environmental Matrices

Biodegradation is a primary route for the dissipation of carbamates in the environment, mediated largely by a diverse range of soil and aquatic microorganisms. researchgate.netupm.edu.my Bacteria and fungi have evolved enzymatic pathways to break down these compounds, often utilizing them as a source of carbon and nitrogen. nih.gov

The microbial degradation of carbamates is primarily an enzymatic process, with hydrolases and oxidoreductases playing key roles. nih.gov The initial and most critical step in the breakdown of many carbamate (B1207046) pesticides is the hydrolysis of the ester or amide linkage. nih.gov This reaction is catalyzed by enzymes known as carbamate hydrolases or carboxylesterases, which cleave the molecule into an alcohol, an amine, and carbon dioxide. researchgate.netupm.edu.mynih.gov

For N-methylcarbamates, this hydrolysis often proceeds through an isocyanate intermediate. researchgate.net The resulting alcohol and amine are typically less toxic and more readily metabolized by microorganisms. researchgate.net For instance, the degradation of several carbamate insecticides by soil bacteria initially involves hydrolysis, followed by further breakdown of the aromatic or aliphatic portions of the molecule. upm.edu.my

The discovery of new carbamate-degrading enzymes is an active area of research, often employing functional metagenomics to mine microbial communities for novel catalytic activities. nih.gov This approach has led to the identification of esterases from various environments capable of degrading carbamates. nih.gov

Table 1: Key Enzyme Classes Involved in Carbamate Biodegradation

| Enzyme Class | Role in Degradation | Example Substrates (General Carbamates) |

| Hydrolases (e.g., Carboxylesterases) | Cleavage of the carbamate ester or amide bond. nih.gov | Carbaryl, Carbofuran, Aldicarb |

| Oxidoreductases | Hydroxylation of aromatic rings and oxidation of aliphatic side chains. researchgate.net | Phenyl carbamates, Alkyl carbamates |

| Urethanases | Specific hydrolysis of the urethane (B1682113) linkage. nih.gov | Polyurethanes, various carbamates |

This table presents a generalized overview of enzymes involved in the degradation of the broader carbamate class, as specific data for Tetradecyl (hydroxymethyl)carbamate is not available.

The rate and extent of carbamate biodegradation are influenced by a multitude of factors. The chemical structure of the specific carbamate is a primary determinant. For instance, the nature of the alkyl and aryl groups attached to the carbamate functional group can affect the accessibility of the ester linkage to microbial enzymes. researchgate.net A review of the metabolic hydrolysis of various carbamates indicated that aryl-N-alkylcarbamates tend to be more labile than alkyl-N,N-dialkylcarbamates. nih.gov The long alkyl chain of a compound like Tetradecyl (hydroxymethyl)carbamate would likely increase its lipophilicity, potentially affecting its bioavailability to microorganisms.

Environmental conditions are also critical. Factors that favor microbial growth and activity, such as optimal temperature, moisture, pH, and nutrient availability, generally enhance the rate of biodegradation. researchgate.net The presence of a diverse and adapted microbial community, often found in soils with a history of pesticide application, can also accelerate degradation. upm.edu.my

Table 2: Environmental Factors Affecting Carbamate Biodegradation

| Factor | Influence on Biodegradation Rate |

| Temperature | Increased temperature (up to an optimum) generally increases microbial activity and degradation rates. |

| Moisture | Adequate soil moisture is necessary for microbial function and substrate diffusion. |

| pH | Optimal pH ranges (often near neutral) support higher rates of microbial degradation. |

| Organic Matter | Soil organic matter can influence carbamate availability through adsorption, potentially affecting degradation rates. |

| Microbial Population | The presence of adapted microbial consortia with carbamate-degrading capabilities is crucial. |

This table provides a general summary of factors influencing the biodegradation of carbamates. Specific impacts on Tetradecyl (hydroxymethyl)carbamate have not been documented.

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

In addition to biodegradation, abiotic processes can contribute to the transformation of carbamates in the environment. nih.gov The most significant of these are typically hydrolysis and photolysis.